3,4,6-Trichloro-2-nitrophenol

Descripción general

Descripción

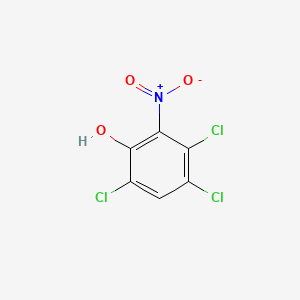

3,4,6-Trichloro-2-nitrophenol is an organic compound with the molecular formula C6H2Cl3NO3. It appears as pale yellow crystals or powder and is known for its former use as a pesticide . This compound is characterized by its three chlorine atoms and one nitro group attached to a phenol ring, making it a member of the nitrophenol family.

Métodos De Preparación

The synthesis of 3,4,6-Trichloro-2-nitrophenol can be achieved through several routes. One common method involves the nitration of 2,4,5-trichlorophenol using a mixture of sulfuric acid and nitric acid . The reaction conditions typically include maintaining a controlled temperature to ensure the selective nitration at the desired position on the phenol ring. Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

3,4,6-Trichloro-2-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation: The phenol group can be oxidized to form quinones under strong oxidizing conditions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

TCNP serves as a reagent in organic synthesis. Its chlorinated structure allows it to participate in various nucleophilic substitution reactions, making it valuable in the synthesis of more complex organic molecules. For instance, it has been utilized in the development of agrochemicals and pharmaceuticals due to its reactivity and ability to form stable intermediates.

Biological Studies

Research has focused on TCNP's interactions with biological systems. It is studied for its potential effects on enzymes and proteins, particularly regarding its inhibitory actions on certain biological pathways. This compound has shown promise in exploring enzyme activity modulation, which could lead to therapeutic applications .

Environmental Applications

TCNP has been investigated for its role in environmental science, particularly concerning its use as a pesticide. It has been noted for its effectiveness against invasive species such as the sea lamprey, which threatens native fish populations in the Great Lakes region . Studies have also assessed its persistence and degradation in various environmental conditions.

Case Study 1: Pesticide Efficacy

A study conducted in the Great Lakes region demonstrated the efficacy of TCNP as a biocide against sea lamprey populations. The application of TCNP resulted in a significant reduction of lamprey numbers, showcasing its potential utility in ecological management .

Case Study 2: Toxicological Assessments

Research on the toxicological effects of TCNP revealed significant impacts on aquatic organisms. In controlled experiments, exposure to TCNP led to altered metabolic functions and increased mortality rates among sensitive species, highlighting the need for careful management of its use in agricultural practices .

Mecanismo De Acción

The mechanism of action of 3,4,6-Trichloro-2-nitrophenol involves its interaction with biological molecules. As a weak acid, it can participate in acid-base reactions, and its nitro group can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects .

Comparación Con Compuestos Similares

3,4,6-Trichloro-2-nitrophenol can be compared with other nitrophenols and chlorophenols:

2,4,6-Trichlorophenol: Similar structure but lacks the nitro group, making it less reactive in certain chemical reactions.

2,4-Dichlorophenol: Fewer chlorine atoms, leading to different reactivity and applications.

4-Nitrophenol: Lacks chlorine atoms, making it less hydrophobic and altering its biological activity.

These comparisons highlight the unique combination of chlorine and nitro groups in this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3,4,6-Trichloro-2-nitrophenol (TCNP) is an organic compound characterized by its three chlorine atoms and one nitro group attached to a phenolic structure. It is primarily recognized for its biological activity and potential applications in various fields, including agriculture and toxicology. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₂Cl₃NO₃

- Appearance : Yellow crystalline solid

- Solubility : Insoluble in water

- Acidity : Reacts as a weak acid

TCNP exhibits significant biological activity that can be attributed to its chemical structure. It has been shown to interact with various biochemical pathways, similar to other chlorinated compounds. The compound's weak acidic properties allow it to participate in acid-base reactions, which can influence cellular processes.

Target of Action

Research indicates that TCNP may target similar pathways as other organophosphate pesticides, such as chlorpyrifos. These compounds have demonstrated cytotoxic and estrogenic activities, suggesting that TCNP might exhibit similar effects on biological systems.

Mutagenicity

The National Toxicology Program (NTP) has investigated the mutagenic properties of TCNP using the Ames test. This assay assesses whether a substance can induce mutations in Salmonella typhimurium bacteria. Although specific results from these studies are not publicly available, TCNP has been noted for its potential to cause genetic mutations.

Endocrine Disruption

TCNP is classified among endocrine-disrupting chemicals (EDCs), which interfere with hormone systems in organisms. Studies have shown that exposure to EDCs can lead to adverse health effects, including reproductive and developmental issues .

Case Studies

- Pesticide Exposure in Children : A study measuring urinary concentrations of pesticide metabolites found that children were exposed to various organophosphate pesticides, including those related to chlorinated phenols like TCNP. The findings indicated significant correlations between maternal and child exposure levels .

- Developmental Impact on Model Organisms : Research involving the exposure of Xenopus laevis embryos to pesticides demonstrated that such compounds could lead to malformations and altered organ development. While TCNP was not specifically tested in this study, it highlights the potential risks posed by similar chemical structures .

Comparison with Similar Compounds

The biological activity of TCNP can be compared with other related compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4,6-Trichlorophenol | Similar structure without nitro group | Less reactive in certain reactions |

| 2,4-Dichlorophenol | Fewer chlorine atoms | Different reactivity |

| 4-Nitrophenol | Lacks chlorine atoms | Altered biological activity |

These comparisons underscore the unique properties of TCNP that contribute to its distinct biological effects.

Propiedades

IUPAC Name |

3,4,6-trichloro-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3NO3/c7-2-1-3(8)6(11)5(4(2)9)10(12)13/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLBYVXDCGYXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3NO3 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026206 | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4,6-trichloro-2-nitrophenol appears as pale yellow crystals or powder. Formerly used as a pesticide. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

82-62-2 | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,6-Trichloro-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71P46DZ42P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

198 to 199 °F (NTP, 1992) | |

| Record name | 3,4,6-TRICHLORO-2-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21159 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.